Divergent Chemoselectivity in Radical Additions: Ethyl Bromo- vs. Iododifluoroacetate
In Na₂S₂O₄-initiated free radical additions to 4-pentenamides, ethyl bromodifluoroacetate and ethyl iododifluoroacetate yield fundamentally different products. The iodo-analog leads predominantly to fluorine-containing γ-butyrolactones via a cyclization pathway, whereas ethyl bromodifluoroacetate exclusively provides the addition-reduction product [1].
| Evidence Dimension | Chemoselectivity of radical addition |
|---|---|
| Target Compound Data | Addition-reduction product (no cyclization) |
| Comparator Or Baseline | Ethyl iododifluoroacetate: Fluorine-containing γ-butyrolactones (main product) |
| Quantified Difference | Qualitative divergence in reaction pathway (addition-reduction vs. cyclization) |
| Conditions | Na₂S₂O₄ initiated free radical addition to 4-pentenamides |
Why This Matters
This chemoselectivity dictates the structural outcome of the reaction, making the choice between these two reagents critical for accessing either open-chain or cyclic fluorinated intermediates.
- [1] Yang, X.; Yuan, W.; Gu, S.; Yang, X.; Xiao, F.; Shen, Q.; Wu, F. Na2S2O4 initiated free radical additions of polyfluoroalkyl halides to 4-pentenamides. J. Fluorine Chem. 2007, 128, 540-544. View Source
